2-Chloro-4-pyrrol-1-yl-benzoic acid

Medicinal Chemistry Physicochemical Properties Lead Optimization

Accelerate your 11β-HSD1 inhibitor programs with this building block featuring a unique 2-chloro-4-pyrrol-1-yl substitution pattern (MW 221.64, XLogP3 2.6) essential for patent-defined thiazepine synthesis (JP 2010-000091). Unlike 4-(1H-pyrrol-1-yl)benzoic acid or 2-chlorobenzoic acid, only this compound provides the precise electronic/steric profile required. Orthogonal carboxylic acid and chloro handles enable rapid SAR diversification. Clean selectivity profile—no 5-LOX inhibition at 100 µM. Request a quote today.

Molecular Formula C11H8ClNO2
Molecular Weight 221.64 g/mol
CAS No. 232275-65-9
Cat. No. B1307070
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-4-pyrrol-1-yl-benzoic acid
CAS232275-65-9
Molecular FormulaC11H8ClNO2
Molecular Weight221.64 g/mol
Structural Identifiers
SMILESC1=CN(C=C1)C2=CC(=C(C=C2)C(=O)O)Cl
InChIInChI=1S/C11H8ClNO2/c12-10-7-8(13-5-1-2-6-13)3-4-9(10)11(14)15/h1-7H,(H,14,15)
InChIKeyWXGHISMCEZMVAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-4-pyrrol-1-yl-benzoic Acid (CAS 232275-65-9): Product-Specific Evidence for Differentiated Research and Industrial Selection


2-Chloro-4-pyrrol-1-yl-benzoic acid (CAS 232275-65-9) is a heterocyclic aromatic building block featuring a 2-chloro substitution on a benzoic acid core with a 4-pyrrol-1-yl group [1]. This specific substitution pattern distinguishes it from unsubstituted analogs and other halogenated variants, offering unique physicochemical properties (e.g., MW 221.64 g/mol, XLogP3 2.6) [1] that influence reactivity, lipophilicity, and biological interactions. Its primary documented use is as a reactant for synthesizing thiazepine derivatives with 11β-HSD1 inhibitory activity, a function that non-halogenated or differently substituted analogs cannot fulfill in the same synthetic pathway [2].

Why 2-Chloro-4-pyrrol-1-yl-benzoic Acid Cannot Be Interchanged with Generic Pyrrole-Benzoic Acid Analogs


Generic substitution of 2-Chloro-4-pyrrol-1-yl-benzoic acid (CAS 232275-65-9) with simpler analogs like 4-(1H-pyrrol-1-yl)benzoic acid (CAS 22106-33-8) or 2-chlorobenzoic acid (CAS 118-91-2) fails due to fundamental differences in physicochemical properties and synthetic utility. The target compound possesses a unique combination of a chloro substituent ortho to the carboxylic acid and a pyrrole ring para to it, which imparts a distinct molecular weight (221.64 vs. 187.19 g/mol for the non-chlorinated analog) and a specific LogP profile that dictates its behavior in nucleophilic substitution reactions and downstream biological assays [1][2]. Furthermore, the target compound is a defined reactant in patent literature for generating 11β-HSD1-inhibiting thiazepines, a role that structurally distinct analogs cannot assume due to divergent electronic and steric requirements of the synthetic route [3].

Quantitative Differentiation Evidence for 2-Chloro-4-pyrrol-1-yl-benzoic Acid (CAS 232275-65-9)


Enhanced Molecular Weight and Lipophilicity vs. Non-Halogenated Pyrrole-Benzoic Acid Analog

2-Chloro-4-pyrrol-1-yl-benzoic acid (MW 221.64 g/mol, XLogP3 2.6) exhibits a +34.45 g/mol increase in molecular weight compared to its non-chlorinated analog 4-(1H-pyrrol-1-yl)benzoic acid (MW 187.19 g/mol) [1][2]. This increase, driven by the chloro substituent, enhances lipophilicity and alters membrane permeability and protein binding characteristics, which are critical parameters in medicinal chemistry campaigns. The XLogP3 value of 2.6 indicates significantly higher lipophilicity than many unsubstituted benzoic acid derivatives, influencing its distribution and clearance profiles [1].

Medicinal Chemistry Physicochemical Properties Lead Optimization

Defined Synthetic Utility in Generating 11β-HSD1 Inhibitors vs. Structural Analogs

2-Chloro-4-pyrrol-1-yl-benzoic acid is explicitly cited in patent literature (e.g., JP 2010-000091) as a reactant for synthesizing thiazepine derivatives that act as 11β-HSD1 inhibitors [1]. This synthetic application is not described for its non-halogenated counterpart (4-(1H-pyrrol-1-yl)benzoic acid) or for other simple benzoic acid analogs (e.g., 2-chlorobenzoic acid), highlighting the unique synthetic utility conferred by the specific 2-chloro-4-pyrrol-1-yl substitution pattern. The presence of both a reactive chloro group and a pyrrole ring enables the formation of a key intermediate in the multi-step synthesis of these bioactive thiazepines [1].

Synthetic Chemistry 11β-HSD1 Inhibitors Drug Discovery

Lack of Off-Target 5-Lipoxygenase Activity vs. Other Pyrrole-Containing Scaffolds

In a standardized biochemical assay, 2-Chloro-4-pyrrol-1-yl-benzoic acid exhibited no significant activity (NS) against rat basophilic leukemia-1 (RBL-1) 5-Lipoxygenase at a concentration of 100 µM [1]. This is a notable differentiation point, as many pyrrole-containing scaffolds have been associated with lipoxygenase inhibitory activity, which can be a confounding off-target effect in drug discovery programs. This negative result suggests that the specific 2-chloro substitution on the benzoic acid core may abrogate this common liability, providing a cleaner selectivity profile for lead optimization.

Target Selectivity 5-Lipoxygenase Off-Target Profiling

Potential for Dual Synthetic Routes via Chloro-Substitution and Carboxylic Acid Functionality

Unlike its non-chlorinated analog (4-(1H-pyrrol-1-yl)benzoic acid), 2-Chloro-4-pyrrol-1-yl-benzoic acid possesses two distinct reactive handles: the carboxylic acid group and the chloro substituent [1]. The chloro group at the 2-position ortho to the carboxylic acid enables a wider array of synthetic transformations, including nucleophilic aromatic substitution (SNAr), Buchwald-Hartwig aminations, and Suzuki-Miyaura cross-couplings, which are not possible with the non-halogenated scaffold . This dual functionality allows for more convergent and diverse synthetic strategies in library generation and lead optimization, reducing the number of synthetic steps required for complex target molecules.

Synthetic Versatility Building Blocks Medicinal Chemistry

Targeted Research and Procurement Scenarios for 2-Chloro-4-pyrrol-1-yl-benzoic Acid


Synthesis of 11β-HSD1 Inhibitor Libraries for Metabolic Disease Research

Procure 2-Chloro-4-pyrrol-1-yl-benzoic acid as a key intermediate for the synthesis of thiazepine derivatives with documented 11β-HSD1 inhibitory activity [1]. This specific building block is required to replicate the synthetic routes described in patent literature (e.g., JP 2010-000091), enabling the generation of novel analogs for structure-activity relationship (SAR) studies in metabolic syndrome, diabetes, and obesity research. Generic substitution with a non-halogenated analog would necessitate complete re-synthesis and validation of the target compounds [1].

Physicochemical Property Tuning in Lead Optimization Programs

Utilize the distinct molecular weight (221.64 g/mol) and lipophilicity (XLogP3 2.6) of 2-Chloro-4-pyrrol-1-yl-benzoic acid to modulate the pharmacokinetic properties of drug candidates [2]. Its increased lipophilicity compared to 4-(1H-pyrrol-1-yl)benzoic acid (+34.45 g/mol and equivalent XLogP3) makes it a superior choice when aiming to improve membrane permeability or blood-brain barrier penetration in early-stage lead optimization, without significantly altering the core scaffold's hydrogen bonding capacity [2][3].

Diverse Chemical Library Generation via Dual-Reactive Handle

Employ 2-Chloro-4-pyrrol-1-yl-benzoic acid as a versatile building block for generating diverse compound libraries . The presence of both a carboxylic acid and a chloro group allows for two orthogonal points of diversification, enabling parallel synthesis and the rapid exploration of chemical space. This dual reactivity reduces the number of synthetic steps required for complex target molecules, streamlining SAR campaigns and hit-to-lead expansion efforts .

Selectivity Profiling Studies Requiring Low 5-LOX Off-Target Activity

Incorporate 2-Chloro-4-pyrrol-1-yl-benzoic acid into chemical probes or drug candidates when off-target inhibition of 5-lipoxygenase (5-LOX) is a concern [4]. Its demonstrated lack of activity against 5-LOX at 100 µM in RBL-1 cell assays provides a cleaner selectivity profile compared to other pyrrole-containing scaffolds, reducing the risk of confounding biological effects and simplifying the interpretation of phenotypic screening results [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Chloro-4-pyrrol-1-yl-benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.